molecular formula C13H15N7O2S B2425972 3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione CAS No. 2380041-13-2

3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione

Cat. No.: B2425972
CAS No.: 2380041-13-2
M. Wt: 333.37
InChI Key: FHFLHMBQYLKOEH-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the Triazole Ring:

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using halides or other suitable reagents.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted under mild to moderate conditions, depending on the reactivity of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione: shares structural similarities with other purine derivatives and triazole-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2S/c1-7(2)5-20-8-9(19(4)11(22)16-10(8)21)15-12(20)23-13-17-14-6-18(13)3/h6H,1,5H2,2-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFLHMBQYLKOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SC3=NN=CN3C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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